molecular formula C42H92N10O34S5 B13387984 2-[3-[[6-(aminomethyl)-3-azanyl-3,4-dihydro-2H-pyran-2-yl]oxy]-4-azanyl-6-(ethylamino)-2-oxidanyl-cyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid

2-[3-[[6-(aminomethyl)-3-azanyl-3,4-dihydro-2H-pyran-2-yl]oxy]-4-azanyl-6-(ethylamino)-2-oxidanyl-cyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid

Cat. No.: B13387984
M. Wt: 1441.6 g/mol
InChI Key: AGFWIZQEWFGATK-UHFFFAOYSA-N
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Description

Netilmicin sulfate is a semisynthetic aminoglycoside antibiotic derived from sisomicin. It is primarily used to treat serious bacterial infections, particularly those resistant to other antibiotics such as gentamicin. Netilmicin sulfate is not absorbed from the gastrointestinal tract and is therefore administered via injection or infusion .

Preparation Methods

Synthetic Routes and Reaction Conditions: Netilmicin sulfate is synthesized through the semisynthetic modification of sisomicin. The process involves the ethylation of sisomicin to produce 1-N-ethylsisomicin, which is then converted to netilmicin sulfate .

Industrial Production Methods: The industrial preparation of netilmicin sulfate involves several steps:

  • Cooling an appropriate amount of water for injection to below 30°C.
  • Introducing nitrogen to remove oxygen.
  • Adding an antioxidant and a complexing agent to the water for injection.
  • Adding netilmicin sulfate to the solution and stirring until completely dissolved.
  • Filtering the solution to remove impurities.
  • Adjusting the pH to 5.3-5.7 with a sodium citrate solution.
  • Sterilizing the solution at 100°C and packaging .

Chemical Reactions Analysis

Types of Reactions: Netilmicin sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is netilmicin sulfate itself, with various intermediates during the synthesis process .

Scientific Research Applications

Netilmicin sulfate has a wide range of applications in scientific research:

Mechanism of Action

Netilmicin sulfate exerts its antibacterial effects by binding irreversibly to the 30S ribosomal subunit of susceptible bacteria. This binding interferes with the decoding site in the vicinity of nucleotide 1400 in 16S rRNA, leading to the misreading of mRNA and inhibition of protein synthesis. This ultimately results in bacterial cell death .

Comparison with Similar Compounds

Netilmicin sulfate’s unique properties and broad-spectrum activity make it a valuable antibiotic in the treatment of resistant bacterial infections.

Properties

IUPAC Name

2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H41N5O7.5H2O4S/c2*1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;5*1-5(2,3)4/h2*5,11-20,25-29H,4,6-9,22-24H2,1-3H3;5*(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFWIZQEWFGATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H92N10O34S5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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